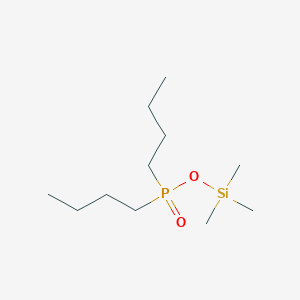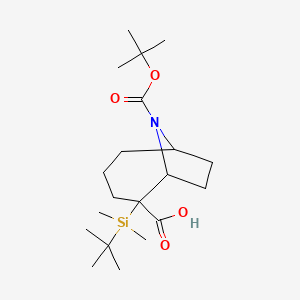
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one is an organic compound that belongs to the class of phenolic ketones This compound is characterized by the presence of a hydroxyphenyl group, an ethylthio group, and a phenyl group attached to a propanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxyacetophenone with ethylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
Another approach involves the use of Grignard reagents. For instance, the reaction of 2-hydroxyphenylmagnesium bromide with 2-ethylthio-3-phenylpropanone can yield the desired compound. This reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl and ethylthio groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while reduction of the carbonyl group can produce an alcohol.
Aplicaciones Científicas De Investigación
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and ethylthio groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and influence biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Hydroxyphenyl)ethanone:
2-(2-Hydroxyphenyl)acetic acid: This compound has a similar hydroxyphenyl group but differs in the acetic acid moiety.
Uniqueness
1-(2-Hydroxyphenyl)-2-ethylthio-3-phenyl-propan-1-one is unique due to the presence of both the ethylthio and phenyl groups, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry.
Propiedades
| 113093-83-7 | |
Fórmula molecular |
C17H18O2S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1-(2-hydroxyphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O2S/c1-2-20-16(12-13-8-4-3-5-9-13)17(19)14-10-6-7-11-15(14)18/h3-11,16,18H,2,12H2,1H3 |
Clave InChI |
BHYPGTXXVAOIMT-UHFFFAOYSA-N |
SMILES canónico |
CCSC(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1E)-1-[1-(Chloromethyl)cyclohexyl]-N-phenylethan-1-imine](/img/structure/B14303647.png)

![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)


